2-Azabicyclo[3.1.1]heptan-4-one hydrochloride
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Overview
Description
2-Azabicyclo[3.1.1]heptan-4-one hydrochloride is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptan-4-one hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.1]heptan-4-one hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction of nitrile groups to amines.
Substitution: Reactions involving the substitution of functional groups on the bicyclic ring.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol.
Substitution: Various halogenating agents and nucleophiles can be used to introduce different substituents onto the bicyclic ring.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
2-Azabicyclo[3.1.1]heptan-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-one hydrochloride involves its interaction with various molecular targets. In medicinal applications, it can mimic the structure of other biologically active compounds, thereby influencing specific biochemical pathways. For example, when incorporated into antihistamine drugs, it enhances their binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom.
Bicyclo[3.1.1]heptanes: These compounds lack the nitrogen atom but have similar physicochemical properties and structural features.
Uniqueness
2-Azabicyclo[3.1.1]heptan-4-one hydrochloride is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in the development of new drugs and materials .
Properties
Molecular Formula |
C6H10ClNO |
---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
2-azabicyclo[3.1.1]heptan-4-one;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c8-6-3-7-5-1-4(6)2-5;/h4-5,7H,1-3H2;1H |
InChI Key |
PCPXQWQRQIIZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NCC2=O.Cl |
Origin of Product |
United States |
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